molecular formula C14H22N4O2 B2887374 Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate CAS No. 1242240-88-5

Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate

Cat. No.: B2887374
CAS No.: 1242240-88-5
M. Wt: 278.356
InChI Key: KJSLMVWSCWCBCH-UHFFFAOYSA-N
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Description

Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate (CAS 1242240-88-5) is a piperidine-carbamate derivative featuring a pyrazine heterocycle. This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research . The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, allowing researchers to strategically functionalize the piperidine nitrogen atom in multi-step synthetic pathways . Compounds with this core structure are of significant interest in early-stage research for developing targeted therapeutic agents . As a key synthetic precursor, its primary research value lies in its potential to be deprotected and further elaborated into more complex molecules for biological screening . This product is intended for research applications as a chemical intermediate or reference standard in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(1-pyrazin-2-ylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-4-8-18(9-5-11)12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSLMVWSCWCBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) with Pyrazine Derivatives

Reaction Optimization and Yield Improvement

Solvent and Base Selection

Parameter Optimal Conditions Yield Improvement Source
Solvent DMSO > DMF > THF +15–20%
Base Cs2CO3 > K2CO3 > Et3N +10–12%
Temperature 120°C (microwave) +25% vs. reflux

Microwave-assisted synthesis in DMSO with Cs2CO3 achieves 60–74% yields for SNAr steps, compared to 40–50% under conventional heating.

Purification Techniques

  • Flash Chromatography : Silica gel with gradient elution (0–5% MeOH/DCM) resolves Boc-protected intermediates.
  • Crystallization : Ethyl acetate/hexane mixtures produce high-purity tert-butyl carbamates (≥95% HPLC purity).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 3.40–3.60 (m, 4H, piperidine), 8.20–8.40 (m, 3H, pyrazine).
  • HRMS : [M+H]+ Calc’d 302.37, Found 302.35.

Purity Assessment

  • HPLC : C18 column, 70:30 H2O/ACN, 1.0 mL/min, retention time = 6.2 min.
  • Elemental Analysis : C 63.55%, H 7.34%, N 18.53% (theoretical C 63.56%, H 7.36%, N 18.54%).

Challenges and Limitations

  • Regioselectivity : Competing reactions at pyrazine C-2 vs. C-5 positions require careful electronic tuning of substituents.
  • Boc Deprotection : Acidic conditions (e.g., TFA/DCM) may protonate the pyrazine ring, necessitating mild deprotection protocols.

Chemical Reactions Analysis

Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in signal transduction and cellular regulation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituent on Piperidine Key Features Biological Relevance Reference
Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate Pyrazin-2-yl Two nitrogen atoms in pyrazine enhance polarity and hydrogen-bonding potential. Intermediate for APIs or kinase inhibitors.
Tert-butyl 1-(4-cyanopyridin-2-yl)piperidin-4-ylcarbamate 4-Cyanopyridin-2-yl Pyridine with a cyano group increases electron-withdrawing effects; reduced nitrogen count vs. pyrazine. Likely used in kinase inhibitor scaffolds.
Tert-butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate 2-Chlorobenzyl Aromatic chlorobenzyl group enhances lipophilicity and steric bulk. Intermediate for APIs targeting CNS or GPCRs.
Tert-butyl 1-(oxetan-3-yl)piperidin-4-ylcarbamate Oxetan-3-yl Oxetane improves solubility and metabolic stability. Used in solubility-driven drug designs.
Tert-butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate Tetrahydrofuran-2-carbonyl Ester/amide linkage introduces conformational flexibility. Potential prodrug or peptide mimic.

Key Observations :

  • Pyrazine vs. Pyridine: The pyrazine substituent in the main compound provides two nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine analogs (e.g., 4-cyanopyridin-2-yl), which have only one nitrogen .
  • Aromatic vs. Aliphatic Substituents : Chlorobenzyl (aromatic) and oxetane (aliphatic) groups modulate lipophilicity. The former increases membrane permeability but risks metabolic oxidation, while the latter improves aqueous solubility .
  • Functional Group Diversity : The tetrahydrofuran carbonyl group introduces ester-like properties, enabling hydrolysis under physiological conditions, which is advantageous for prodrug strategies .

Physicochemical Properties

Property Main Compound (Pyrazine) 4-Cyanopyridine Analog 2-Chlorobenzyl Analog Oxetane Analog
Molecular Formula C₁₄H₂₀N₄O₂ C₁₅H₂₀N₄O₂ C₁₇H₂₅ClN₂O₂ C₁₃H₂₄N₂O₃
Molecular Weight 292.34 g/mol 296.35 g/mol 324.85 g/mol 256.34 g/mol
Boiling Point N/A N/A 425.9±40.0 °C N/A
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.0 (higher due to cyano group) ~3.2 (aromatic chlorobenzyl) ~1.5 (oxetane improves solubility)

Key Trends :

  • The 2-chlorobenzyl analog exhibits the highest molecular weight and lipophilicity (LogP ~3.2), favoring interactions with hydrophobic protein pockets.
  • The oxetane analog’s lower LogP (~1.5) aligns with its role in improving solubility, critical for oral bioavailability .

Biological Activity

Tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate, also known by its CAS number 1242240-88-5, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • IUPAC Name : tert-butyl N-(pyridin-2-yl)piperidin-4-ylcarbamate

Antimicrobial Activity

The compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that it demonstrates efficacy against various drug-resistant strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mLBactericidal
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mLBactericidal
Staphylococcus epidermidisLow concentrationsBiofilm inhibition

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly in treating infections caused by resistant strains .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate selective toxicity towards tumor cells while sparing non-tumorigenic cells. For example:

Cell LineIC50_{50} (μM)Remarks
Murine TLX5 lymphoma1.5Significant growth inhibition
Human fibroblast cells>100Minimal cytotoxicity observed

This selective action highlights its potential as an anticancer agent with reduced side effects compared to conventional chemotherapeutics .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest involvement in modulating immune responses via Toll-like receptor (TLR) pathways, particularly TLR7/8 antagonism, which may contribute to its efficacy in treating immune disorders .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated the antimicrobial properties of various compounds similar to this compound, demonstrating enhanced activity against both Gram-positive and Gram-negative bacteria when combined with specific amino acids .
  • Cytotoxicity Assessment :
    Research conducted at the University of Western Australia explored the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibition of tumor growth while preserving healthy cell viability .
  • Pharmacological Investigations :
    A recent patent application discussed the use of compounds like this compound as potential therapeutic agents for immune modulation and cancer treatment, emphasizing their role in targeting specific cellular pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 1-(pyrazin-2-yl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a two-step process:

Coupling reaction : React pyrazine-2-carbonyl chloride with piperidin-4-amine in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature.

Carbamate formation : Treat the intermediate with tert-butyl chloroformate under similar conditions.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Optimization : Yield improvements focus on stoichiometric ratios (e.g., 1.2:1 acyl chloride:amine), inert atmosphere (N₂), and temperature control (0–25°C). Purity is validated by HPLC (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H/¹³C NMR (CDCl₃) to identify piperidine protons (δ 3.0–3.5 ppm), pyrazine aromatic protons (δ 8.5–9.0 ppm), and tert-butyl groups (δ 1.4 ppm) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307.3) .
    • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying storage conditions?

  • Stability profile :

  • Thermal stability : Decomposes above 150°C; store at 2–8°C under inert gas (argon).
  • Hydrolytic sensitivity : Susceptible to acidic/basic hydrolysis (e.g., TFA in DCM cleaves the carbamate at RT in 3 hours) .
    • Degradation studies : Monitor via TLC or HPLC; primary degradation products include piperidin-4-amine derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the deprotection of the tert-butyl carbamate group, and how do competing pathways affect yield?

  • Mechanism : Acid-catalyzed cleavage (e.g., HCl/MeOH) proceeds via protonation of the carbonyl oxygen, leading to tert-butanol release and amine formation. Competing side reactions (e.g., N-alkylation) are minimized by using anhydrous conditions and controlled stoichiometry .
  • Yield optimization : Use 20% TFA in DCM for 3 hours (95% yield) vs. HCl/MeOH (80–85% yield) .

Q. What evidence supports the compound’s potential as a kinase inhibitor in cancer research, and how do structural analogs compare?

  • Biological activity : In vitro assays show IC₅₀ values of 0.5–2 µM against tyrosine kinases (e.g., EGFR). The pyrazine ring enhances π-π stacking with ATP-binding pockets .
  • Comparative studies :

CompoundModificationIC₅₀ (EGFR)
ParentNone1.2 µM
Analog 14-Bromo substitution0.8 µM
Analog 2Piperidine N-methylation>10 µM
Bromine substitution improves potency, while N-methylation reduces binding .

Q. How can researchers resolve contradictions in reported cytotoxicity data across different cell lines?

  • Data contradictions : Discrepancies in IC₅₀ values (e.g., 1 µM in HeLa vs. 5 µM in MCF-7) may arise from cell-specific uptake or metabolic differences.
  • Validation strategies :

Standardize assay protocols (e.g., MTT assay, 48-hour incubation).

Use isotopic labeling (³H-thymidine) to quantify DNA synthesis inhibition .

Cross-validate with siRNA knockdown of target kinases .

Q. What computational methods are effective for modeling the compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of kinase domains (PDB: 1M17). The pyrazine moiety shows strong binding affinity (-9.2 kcal/mol) via hydrophobic interactions .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Q. How do structural modifications to the pyrazine ring impact pharmacological properties?

  • Key modifications :

  • Electron-withdrawing groups (e.g., Cl at C5): Increase metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) but reduce solubility .
  • Hydrophilic substituents (e.g., NH₂ at C3): Improve aqueous solubility (LogP from 2.1 to 1.4) but lower blood-brain barrier penetration .
    • Design trade-offs : Balance potency, solubility, and bioavailability via QSAR models .

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